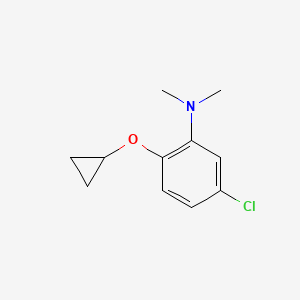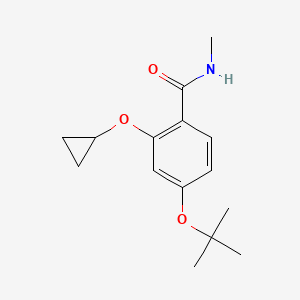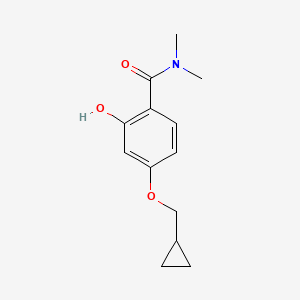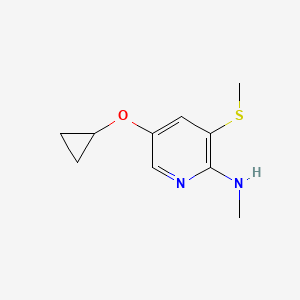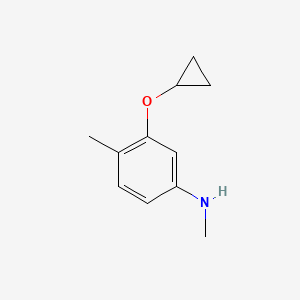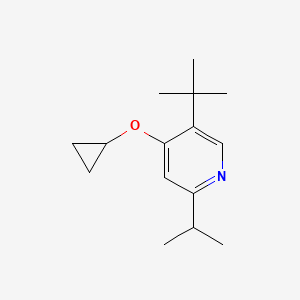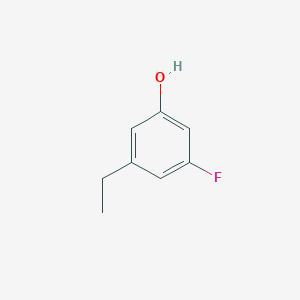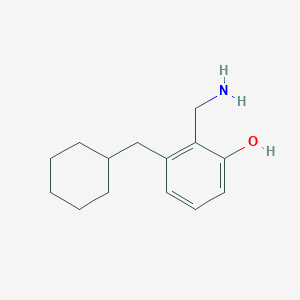
6-(2-Aminoethyl)-4-chloropyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 6th position, a chlorine atom at the 4th position, and a hydroxyl group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-hydroxypyridine with 2-aminoethanol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions may include heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)-4-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
6-(2-Aminoethyl)-4-chloropyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(2-Aminoethyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom and hydroxyl group can also participate in various interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
4-Chloro-3-hydroxypyridine: Lacks the aminoethyl group but shares the chlorine and hydroxyl substituents.
6-(2-Aminoethyl)pyridine: Lacks the chlorine and hydroxyl groups but contains the aminoethyl substituent.
4-Chloro-6-(2-aminoethyl)pyridine: Contains both the chlorine and aminoethyl groups but lacks the hydroxyl group.
Uniqueness
6-(2-Aminoethyl)-4-chloropyridin-3-OL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminoethyl group enhances its potential for forming hydrogen bonds and interacting with biological targets, while the chlorine and hydroxyl groups contribute to its reactivity and versatility in chemical synthesis.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
6-(2-aminoethyl)-4-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-5(1-2-9)10-4-7(6)11/h3-4,11H,1-2,9H2 |
InChIキー |
UDJAJSKMULSSIB-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=C1Cl)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





